molecular formula C19H21N B14580000 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- CAS No. 61334-13-2

1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl-

Cat. No.: B14580000
CAS No.: 61334-13-2
M. Wt: 263.4 g/mol
InChI Key: RNNRFGNUQPEDDD-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrrole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.

Scientific Research Applications

1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1H-Pyrrole, 3-ethyl-2,5-dimethyl-
  • 1H-Pyrrole, 3-(phenylmethyl)-2,5-dihydro-1,4-dimethyl-
  • 1H-Pyrrole, 3-(diphenylmethyl)-2,4-dimethyl-

Uniqueness: 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diphenylmethyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

61334-13-2

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

3-benzhydryl-1,4-dimethyl-2,5-dihydropyrrole

InChI

InChI=1S/C19H21N/c1-15-13-20(2)14-18(15)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,13-14H2,1-2H3

InChI Key

RNNRFGNUQPEDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(C1)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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